molecular formula C20H23NO3 B2944870 [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1798043-52-3

[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2944870
CAS No.: 1798043-52-3
M. Wt: 325.408
InChI Key: QFIYNSDRPPOGAR-UHFFFAOYSA-N
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Description

[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can be compared with other similar compounds, such as:

    [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(NAPHTHALEN-1-YL)ACETATE: Similar structure but with a naphthalene ring instead of a methylphenyl group.

    (4-METHYLPHENYL)(2,4,6-TRIMETHYLPHENYL)IODONIUM TRIFLUOROMETHANESULFONATE: Contains an iodonium group, making it useful in different types of chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-5-7-17(8-6-13)11-19(23)24-12-18(22)21-20-15(3)9-14(2)10-16(20)4/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIYNSDRPPOGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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